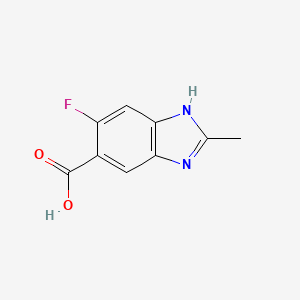

6-fluoro-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid

Description

6-Fluoro-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound featuring a benzodiazole core substituted with fluorine at position 6, a methyl group at position 2, and a carboxylic acid moiety at position 5. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition and enzyme modulation. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity and steric shielding of reactive sites .

Properties

IUPAC Name |

6-fluoro-2-methyl-1H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-4-11-7-2-5(9(13)14)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQXKHCXNTVFLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid typically involves the following steps:

-

Formation of the Benzodiazole Ring: : The initial step involves the formation of the benzodiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of o-phenylenediamine with a carboxylic acid derivative in the presence of a dehydrating agent can yield the benzodiazole ring.

-

Introduction of Fluorine and Methyl Groups: : The fluorine and methyl groups can be introduced through electrophilic substitution reactions. Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. Methylation can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.

-

Carboxylation: : The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or carboxylating agents such as carbon monoxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can be used to remove or modify functional groups. Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

-

Substitution: : Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents into the benzodiazole ring. Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (e.g., chlorine, bromine), alkyl halides (e.g., methyl iodide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Overview

6-Fluoro-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic aromatic compound notable for its unique structure, which includes a benzodiazole ring system with fluorine and methyl substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry, materials science, and biological research. Its diverse applications stem from its chemical properties and reactivity.

Medicinal Chemistry

The compound serves as a building block for synthesizing pharmaceuticals. Its structural features make it an attractive scaffold for drug discovery, particularly in developing new therapeutic agents targeting various diseases. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are desirable traits in drug design.

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials such as:

- Polymers: It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

- Organic Semiconductors: The compound's electronic properties make it suitable for developing organic electronic devices, including transistors and photovoltaic cells.

Biological Research

This compound functions as a probe or ligand in biological studies due to its ability to interact with specific biological targets. It is valuable for:

- Investigating enzyme mechanisms.

- Studying receptor binding affinities, which can lead to insights into drug-receptor interactions.

Industrial Applications

This compound is also significant in industrial chemistry:

- Agrochemicals: It can be used in the synthesis of pesticides and herbicides.

- Dyes: The compound's stability and reactivity allow it to serve as an intermediate in dye production.

Case Study 1: Drug Development

In a recent study focused on synthesizing novel anti-cancer agents, researchers utilized this compound as a core structure. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, indicating the potential of this scaffold in developing effective cancer therapies.

Case Study 2: Material Innovations

Another investigation explored the incorporation of this compound into polymer systems to enhance electrical conductivity. The modified polymers demonstrated improved performance in organic solar cells, highlighting the compound’s utility in advancing renewable energy technologies.

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The fluorine and methyl groups can enhance binding affinity and selectivity for the target. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

Key analogues are compared below based on substituent patterns, molecular properties, and biological implications:

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Halogen Substitution Effects :

- Fluorine at position 6 (target compound) improves metabolic stability compared to chlorine in 6-chloro-1H-benzimidazole-2-carboxylic acid . Fluorine’s electronegativity enhances binding affinity in enzymatic pockets, while chlorine’s larger size increases lipophilicity but may reduce solubility.

- The difluoromethyl group in 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid further enhances stability due to fluorine’s inductive effects, though it introduces steric bulk that may limit membrane permeability .

Substituent Position and Activity :

- The carboxylic acid at position 5 (target) vs. position 2 (5-fluoro-1H-1,3-benzodiazole-2-carboxylic acid) alters hydrogen-bonding interactions. Position 5 may favor interactions with catalytic lysine residues in kinases, while position 2 could target carboxylase enzymes .

Core Heterocycle Variations :

- Replacing benzodiazole with indole (4-fluoro-6-methyl-1H-indole-2-carboxylic acid) shifts activity toward neurotransmitter receptors, highlighting the core structure’s role in target specificity .

The hydrochloride salt form increases aqueous solubility, a critical factor for bioavailability .

Biological Activity

6-Fluoro-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid (CAS Number: 1565102-53-5) is a heterocyclic aromatic compound notable for its potential applications in medicinal chemistry and materials science. The compound's unique structure, featuring both fluorine and methyl groups on the benzodiazole ring, enhances its biological activity and reactivity, making it a subject of interest in various research fields.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇FN₂O₂ |

| Molecular Weight | 194.16 g/mol |

| IUPAC Name | 6-fluoro-2-methyl-1H-benzimidazole-5-carboxylic acid |

| InChI Key | XYQXKHCXNTVFLU-UHFFFAOYSA-N |

Medicinal Chemistry Applications

The compound has been explored for its potential as a pharmaceutical building block . Its structure allows for modifications that can lead to derivatives with enhanced biological properties. Research indicates that the presence of the fluorine atom can significantly influence the lipophilicity and biological activity of compounds, which is crucial for drug design.

- Antitumor Activity : Preliminary studies suggest that derivatives of benzodiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC₅₀ values in the low micromolar range against human cancer cells, indicating potential antitumor efficacy .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Research on structurally related compounds has demonstrated their ability to inhibit enzymes like topoisomerase IIα, which is vital for DNA replication and repair .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

- Fluorine Substitution : The introduction of fluorine is known to enhance the binding affinity of compounds to biological targets due to increased electron-withdrawing effects.

- Methyl Group Positioning : The placement of the methyl group at position 2 of the benzodiazole ring has been shown to affect the compound's overall reactivity and interaction with biological targets.

Case Studies

Several studies have investigated the biological activities of benzodiazole derivatives similar to this compound:

- Anticancer Studies : A study reported that benzodiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The most active compounds had IC₅₀ values ranging from 0.5 to 10 µM, demonstrating promising potential as anticancer agents .

- Antimicrobial Activity : Research has shown that certain benzodiazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways .

Q & A

Q. What synthetic strategies are effective for preparing 6-fluoro-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid with high purity and yield?

A multi-step approach is typically employed:

- Nitration and fluorination : Introduce fluorine at position 6 via electrophilic substitution, optimized by controlling reaction temperature and stoichiometry to minimize byproducts .

- Cyclization : Use a dehydrating agent (e.g., polyphosphoric acid) to form the benzodiazole ring, ensuring regioselectivity at positions 1 and 3 .

- Carboxylic acid activation : Hydrolysis of nitrile or ester intermediates under acidic or basic conditions, monitored by TLC or HPLC for completion . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization enhances purity (>95% by HPLC) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- NMR : H and C NMR confirm substituent positions (e.g., fluorine at C6 and methyl at C2). Fluorine’s deshielding effect alters neighboring proton shifts .

- IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm) and benzodiazole ring vibrations (~1600 cm) validate functional groups .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 225.06) and fragmentation patterns .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic properties and reactivity of the benzodiazole core?

Fluorine’s electronegativity increases electron withdrawal, stabilizing the aromatic ring and altering:

- Acidity : The carboxylic acid’s pKa decreases due to inductive effects, enhancing solubility in polar solvents .

- Reactivity : Fluorine directs electrophilic substitution to meta/para positions in further derivatization, as shown in computational studies (e.g., DFT calculations) . Comparative studies with non-fluorinated analogs reveal reduced electron density at the benzodiazole nitrogen atoms, impacting coordination with metal ions .

Q. What experimental approaches resolve contradictory bioactivity data in cell-based assays?

Contradictions may arise from:

- Tautomerism : The 1H-benzodiazole system can exist as 1H or 3H tautomers, affecting binding affinity. Use N NMR or X-ray crystallography to identify dominant tautomers .

- Impurity interference : Trace byproducts (e.g., methyl positional isomers) may skew results. Employ orthogonal purification (HPLC + recrystallization) and LC-MS for batch validation .

- Cellular uptake variability : LogP calculations (experimental vs. predicted) assess lipophilicity. Modify substituents (e.g., methyl groups) to optimize membrane permeability .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

- Docking studies : Use software like AutoDock to predict binding modes with enzyme active sites (e.g., kinases). The carboxylic acid group often coordinates with catalytic residues .

- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Fluorine and methyl groups enhance steric and electronic complementarity .

- MD simulations : Assess stability of ligand-enzyme complexes over time, identifying critical hydrogen bonds and hydrophobic interactions .

Methodological Notes

- Synthetic Optimization : Reaction conditions (temperature, solvent polarity) must balance yield and regioselectivity. For example, higher temperatures favor cyclization but may degrade sensitive intermediates .

- Analytical Validation : Always cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded spectral regions .

- Data Reproducibility : Document batch-specific variations (e.g., solvent traces in NMR) and use internal standards (e.g., TMSP for H NMR) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.